N-Methyl-4-ethylbenzylamine
Overview
Description
N-Methyl-4-ethylbenzylamine (MEBA) is an organic compound with a molecular formula of C9H15N. It is a colorless liquid that is soluble in water and has a boiling point of 156°C. MEBA is an important intermediate in the synthesis of several pharmaceuticals, including anesthetics, anticonvulsants, and anti-inflammatory drugs. It is also used in the manufacture of dyes, perfumes, and fragrances. MEBA is a versatile compound with a wide range of applications in the laboratory and industrial settings.
Scientific Research Applications
Synthetic Applications
Synthesis of Organic Intermediates : N,N-Dimethyl-4-nitrobenzylamine, closely related to N-Methyl-4-ethylbenzylamine, is an important intermediate in organic synthesis. It is widely used in the fields of medicine, pesticides, and chemicals. The synthesis process involves methylene chloride as the reaction solvent, dimethylamine hydrochloride as auxiliary materials, and triethylamine as the acid-binding agent. This process is characterized by low production cost, simple operation, short reaction time, and environmentally friendly attributes (Wang Ling-ya, 2015).
Enantioselective Catalysis : Optically active aminonaphthol, synthesized using a compound similar to N-Methyl-4-ethylbenzylamine, has been shown to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols. This process achieves high enantioselectivities, demonstrating its potential in stereoselective synthesis (D. X. Liu et al., 2001).
Study of Molecular Inactivation : N-(1-Methyl)cyclopropylbenzylamine, closely related to N-Methyl-4-ethylbenzylamine, has been studied for its ability to inactivate pig liver mitochondrial monoamine oxidase. This provides insights into biochemical pathways and molecular interactions (R. Silverman & S. J. Hoffman, 1981).
Chemical Reactions and Processes
Aminolysis and Michael Addition : A study on the aminolysis of 4-nitrophenylacetate by N-methylbenzylamine and the Michael addition of piperazine to N-ethylmaleimide in AOT–isooctane–water microemulsions demonstrated the influence of surfactant concentration and water content on reaction rates. This sheds light on the role of microenvironments in chemical reactions (E. Fernández et al., 2005).
Pressure Synthesis : The synthesis of N-ethylbenzylamine from benzylamine and ethanol in the presence of an acid catalyst under pressure was researched. This study contributes to the understanding of high-pressure chemical synthesis processes (D. C. Deka et al., 2007).
Biochemical and Pharmacological Studies
Enzymatic Dealkylation Studies : The enzymatic dealkylation of drugs like aminopyrine, which are alkylamines, has been explored. Such studies are vital in understanding drug metabolism and the biochemical mechanisms of dealkylation (B. La Du et al., 1955).
N-Methylation in Carcinogenic Arylamines : Research on amine N-methyltransferases in rabbit liver provided insights into the N-methylation of primary arylamines and the potential role of N-methylation in the metabolic activation of carcinogens (D. Ziegler et al., 1988).
properties
IUPAC Name |
1-(4-ethylphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDSVXBTRWEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366178 | |
Record name | N-Methyl-4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-ethylbenzylamine | |
CAS RN |
568577-84-4 | |
Record name | N-Methyl-4-ethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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